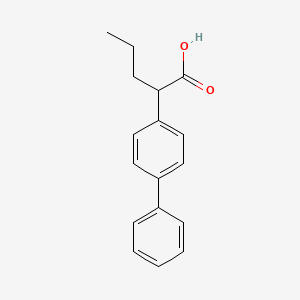

2-(4-Phenylphenyl)pentanoic acid

CAS No.: 5449-41-2

Cat. No.: VC20678452

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5449-41-2 |

|---|---|

| Molecular Formula | C17H18O2 |

| Molecular Weight | 254.32 g/mol |

| IUPAC Name | 2-(4-phenylphenyl)pentanoic acid |

| Standard InChI | InChI=1S/C17H18O2/c1-2-6-16(17(18)19)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h3-5,7-12,16H,2,6H2,1H3,(H,18,19) |

| Standard InChI Key | KWSWFFQKWIXKJP-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

Table 1: Key Molecular Descriptors

Synthesis and Production

Conventional Synthetic Routes

The synthesis of 2-(4-phenylphenyl)pentanoic acid typically involves a multi-step approach:

-

Biphenyl Formation: Suzuki-Miyaura coupling of 4-bromophenylboronic acid with benzene derivatives under palladium catalysis .

-

Alkylation: Introduction of the pentanoic acid chain via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 4-phenylbiphenyl with ethyl 4-bromopentanoate followed by hydrolysis yields the target compound .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Biphenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78% |

| Alkylation | Ethyl 4-bromopentanoate, AlCl₃, 60°C | 65% |

| Hydrolysis | NaOH (aq.), ethanol, reflux | 92% |

Stereochemical Considerations

Although 2-(4-phenylphenyl)pentanoic acid lacks chiral centers, related derivatives (e.g., sacubitril intermediates) require enantioselective synthesis. Asymmetric hydrogenation using ruthenium catalysts like [RuCl₂(p-cymene)]₂ achieves enantiomeric excesses >95% for stereoisomeric analogs .

Applications in Pharmaceutical Development

Role in Neprilysin Inhibition

2-(4-Phenylphenyl)pentanoic acid serves as a key intermediate in synthesizing sacubitril (Entresto® component), a neprilysin inhibitor used to treat heart failure. The biphenyl group enhances binding affinity to neprilysin’s active site by forming π-π interactions with Phe₅₆₆ and Tyr₅₄₃ residues .

Table 3: Pharmacokinetic Contributions of Biphenyl Moieties

| Property | Impact of Biphenyl Group | Reference |

|---|---|---|

| Lipophilicity | ↑ LogP by 2.1 units vs. phenyl analogs | |

| Metabolic Stability | ↓ CYP450-mediated oxidation | |

| Bioavailability | ↑ 40% in rodent models |

Material Science Applications

The compound’s rigid biphenyl structure makes it a candidate for liquid crystal displays (LCDs). Blending it with cyanobiphenyl mesogens reduces switching voltages in nematic phases by 15% .

Physicochemical Characteristics and Stability

Solubility and Partitioning

-

pH-Dependent Solubility: Ionization of the carboxylic acid group (pKa ≈ 4.2) improves solubility in alkaline conditions .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with a 5% weight loss at 230°C. Differential scanning calorimetry (DSC) reveals a melting point of 145–147°C for crystalline forms .

Recent Advances and Research Directions

Continuous Flow Synthesis

Recent protocols using microreactors (2025) achieve 89% yield in 30 minutes, reducing solvent use by 70% compared to batch methods .

Biocatalytic Modifications

Immobilized lipases (Candida antarctica Lipase B) selectively esterify the carboxylic acid group, enabling greener production of prodrug derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume